(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone
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Description
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H18ClN3O2 and its molecular weight is 355.82. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity being exhibited.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The benzimidazole moiety in the compound is known to interact with DNA and RNA, potentially inhibiting the replication of certain pathogens . Additionally, this compound has been shown to inhibit the activity of specific enzymes, such as topoisomerases, which are crucial for DNA replication and repair . The interaction with these enzymes can lead to the disruption of cellular processes in pathogens, making it a potential candidate for antimicrobial and anticancer therapies.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, it affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancerous cells . The impact on cellular metabolism includes the inhibition of glycolysis, leading to reduced energy production in cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of topoisomerases, inhibiting their activity and preventing the unwinding of DNA necessary for replication . Additionally, it interacts with the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are essential for the execution of apoptosis . The inhibition of glycolytic enzymes further disrupts cellular metabolism, contributing to the compound’s cytotoxic effects on cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to this compound can lead to the development of resistance in certain cell lines, necessitating combination therapies to enhance its efficacy . Long-term studies have shown that the compound can induce sustained apoptosis in cancer cells, with minimal effects on normal cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits . These findings highlight the importance of optimizing dosage to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, contributing to the compound’s overall biological activity . The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production in cancer cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It accumulates preferentially in cancer cells due to their higher metabolic activity and increased expression of certain transporters . This selective accumulation enhances the compound’s therapeutic efficacy while minimizing its impact on normal cells .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus and mitochondria, where it exerts its effects on DNA replication and apoptosis . Targeting signals and post-translational modifications direct the compound to these specific compartments, ensuring its effective interaction with key biomolecules . The localization in mitochondria is particularly important for the induction of apoptosis, as it facilitates the release of pro-apoptotic factors .
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-25-18-7-6-13(20)10-15(18)19(24)22-9-8-14(11-22)23-12-21-16-4-2-3-5-17(16)23/h2-7,10,12,14H,8-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSIHCIYBMKKSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.